REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=O.[CH3:12][NH:13][O:14][CH3:15].CCN(CC)CC.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[N:11]=[CH:10][CH:9]=[CH:8][C:4]=1[C:5]([N:13]([O:14][CH3:15])[CH3:12])=[O:7]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC=N1
|
Name
|
|
Quantity
|
1.91 g
|
Type
|
reactant
|
Smiles
|
CNOC
|
Name
|
|
Quantity
|
7.26 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.96 mL
|
Type
|
reactant
|
Smiles
|
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with CH2Cl2 (10 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)N(C)OC)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.33 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |